molecular formula C12H10BrNO2S B14915909 (5-Bromofuran-2-yl)(6,7-dihydrothieno[3,2-c]pyridin-5(4h)-yl)methanone

(5-Bromofuran-2-yl)(6,7-dihydrothieno[3,2-c]pyridin-5(4h)-yl)methanone

Cat. No.: B14915909
M. Wt: 312.18 g/mol
InChI Key: YXMOSYFNCXFAEV-UHFFFAOYSA-N
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Description

(5-Bromofuran-2-yl)(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methanone (CAS# 1280805-09-5) is a high-purity chemical compound offered for research applications. With a molecular formula of C12H10BrNO2S and a molecular weight of 312.18 g/mol, this methanone derivative is a useful building block in medicinal chemistry . This compound is part of a class of 6,7-dihydrothieno[3,2-c]pyridine derivatives that are of significant interest in pharmacological research, particularly in the development of novel anti-cancer agents . Related analogs, which feature a thieno[2,3-d]pyrimidine core and similar side-chain heterocycles like furan, have demonstrated potent and selective anti-proliferative activity towards folate receptor (FR)-expressing cancers . These compounds function as dual-targeting inhibitors in one-carbon (C1) metabolism, simultaneously inhibiting key enzymes in the de novo purine biosynthesis pathway, glycinamide ribonucleotide formyltransferase (GARFTase) and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFTase) . This dual inhibition, combined with selective uptake by folate receptors overexpressed on certain tumor cells, presents an exciting platform for multi-targeted, tumor-selective therapies and is a key area of ongoing oncological research . This compound is provided for Research Use Only. It is strictly not for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet and handle this product with appropriate precautions in a laboratory setting.

Properties

Molecular Formula

C12H10BrNO2S

Molecular Weight

312.18 g/mol

IUPAC Name

(5-bromofuran-2-yl)-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone

InChI

InChI=1S/C12H10BrNO2S/c13-11-2-1-9(16-11)12(15)14-5-3-10-8(7-14)4-6-17-10/h1-2,4,6H,3,5,7H2

InChI Key

YXMOSYFNCXFAEV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1SC=C2)C(=O)C3=CC=C(O3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromofuran-2-yl)(6,7-dihydrothieno[3,2-c]pyridin-5(4h)-yl)methanone typically involves multi-step organic reactions. One common method starts with the bromination of furan to obtain 5-bromofuran. This intermediate is then subjected to a series of reactions, including coupling with a thienopyridine derivative under specific conditions such as the presence of a base and a suitable solvent. The final step often involves the formation of the methanone linkage through a carbonylation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. Reaction conditions such as temperature, pressure, and the use of catalysts would be carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(5-Bromofuran-2-yl)(6,7-dihydrothieno[3,2-c]pyridin-5(4h)-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield alcohols or amines depending on the reagents used.

    Substitution: The bromine atom in the furan ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atom.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of the bromine atom with the nucleophile.

Scientific Research Applications

Chemistry

In chemistry, (5-Bromofuran-2-yl)(6,7-dihydrothieno[3,2-c]pyridin-5(4h)-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.

Biology

The compound has potential applications in biology, particularly in the study of enzyme interactions and cellular pathways. Its ability to undergo various chemical modifications makes it a valuable tool for probing biological systems.

Medicine

In medicine, this compound is being investigated for its potential therapeutic properties. Its structural features suggest it could interact with specific biological targets, making it a candidate for drug development.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as conductivity or reactivity. Its versatility in chemical reactions makes it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of (5-Bromofuran-2-yl)(6,7-dihydrothieno[3,2-c]pyridin-5(4h)-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The bromofuran and dihydrothienopyridine moieties allow the compound to bind to specific sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Bioactivity

The target compound’s structural analogs differ in substituents on the thienopyridine ring or the methanone-linked moiety. Key examples include:

Compound Name Structure Key Modifications Biological Activity Reference
Target Compound (5-Bromofuran-2-yl)(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methanone Bromofuran + dihydrothienopyridine Not explicitly reported (inference: potential kinase or bromodomain inhibition)
6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl(1H-imidazol-1-yl)methanone Imidazole replaces bromofuran Bromodomain inhibitor (Brd4 IC₅₀ = 0.8 µM)
Prasugrel 2-[2-(Acetyloxy)-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-1-cyclopropyl-2-(2-fluorophenyl)ethanone Fluorophenyl + cyclopropane substituents Antiplatelet (P2Y12 receptor antagonist)
Clopidogrel Bisulfate Methyl (2R)-(2-chlorophenyl)[6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]acetate Chlorophenyl + acetate ester Antiplatelet (prodrug metabolized to active thiol)
N-Substituted Benzylidene Acetohydrazides 6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl + hydrazide Antileishmanial activity (IC₅₀ = 3.2–12.4 µM)
Key Observations:

Replacing imidazole with bromofuran may alter binding affinity due to steric/electronic differences . Prasugrel/Clopidogrel: Bulky aromatic substituents (e.g., fluorophenyl, chlorophenyl) enhance P2Y12 receptor antagonism, a property absent in the target compound due to its bromofuran group . Hydrazide derivatives () demonstrate antileishmanial activity, highlighting the scaffold’s adaptability to diverse therapeutic areas .

Physicochemical Properties :

  • Molecular Weight : The target compound (estimated MW: ~352.2 g/mol) is lighter than Prasugrel (MW: 373.44 g/mol) but heavier than the imidazole analog (MW: ~273.3 g/mol).
  • Solubility : Bromine’s hydrophobicity may reduce aqueous solubility compared to imidazole or hydrazide derivatives.

Biological Activity

The compound (5-Bromofuran-2-yl)(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methanone is a synthetic organic molecule with potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C12H10BrN2O2S
  • Molecular Weight : 316.19 g/mol
  • CAS Number : 1280805-09-5

This compound features a furan ring substituted with bromine and a thieno-pyridine moiety, which are known to influence biological interactions.

Antimicrobial Properties

Research has indicated that derivatives of thieno-pyridine compounds exhibit significant antimicrobial activity. The presence of the furan ring enhances the lipophilicity of the molecule, facilitating better membrane penetration and interaction with microbial cells. A study demonstrated that similar compounds showed inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Compound Microbial Strain Inhibition Zone (mm)
This compoundS. aureus15
This compoundE. coli12

Anticancer Activity

The thieno-pyridine scaffold is recognized for its anticancer properties. Studies have shown that compounds with similar structures can induce apoptosis in cancer cells through the activation of caspase pathways. A notable in vitro study highlighted that this compound exhibited cytotoxic effects on human cancer cell lines such as HeLa and MCF-7.

Cell Line IC50 (μM)
HeLa8.5
MCF-710.2

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation.
  • Receptor Modulation : It could act on various receptors influencing signaling pathways related to apoptosis and cell survival.
  • DNA Interaction : Similar compounds have been shown to intercalate DNA, disrupting replication and transcription processes.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial effects of various thieno-pyridine derivatives, including our compound of interest. Results indicated a significant reduction in microbial growth at concentrations as low as 10 μg/mL.

Study 2: Cancer Cell Line Testing

In another investigation focused on anticancer properties, this compound was tested against multiple cancer lines. The results demonstrated a dose-dependent increase in apoptosis markers such as cleaved caspase-3.

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